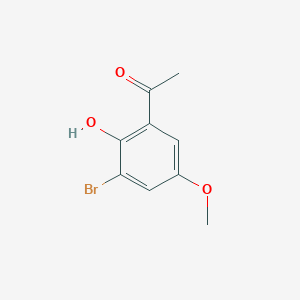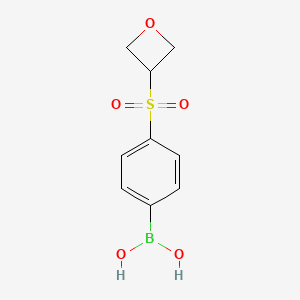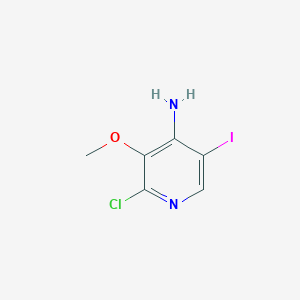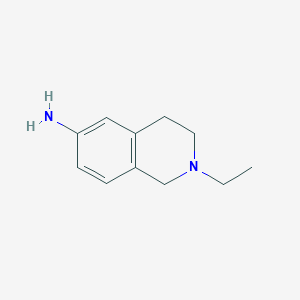
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is a boronic acid derivative that features an imidazole ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, typically using boronic acid derivatives or boron trihalides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and enzyme modulator.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid: shares similarities with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid.
Imidazole derivatives: like 1H-imidazole-4-boronic acid and 1H-imidazole-2-boronic acid.
Uniqueness
- The presence of the trimethylsilyl group in this compound imparts unique steric and electronic properties, enhancing its reactivity and selectivity in chemical reactions.
- Its ability to form stable complexes with various molecular targets makes it a valuable tool in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C9H19BN2O3Si |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H19BN2O3Si/c1-16(2,3)5-4-15-8-12-6-9(10(13)14)11-7-12/h6-7,13-14H,4-5,8H2,1-3H3 |
Clave InChI |
OJYANZSFVSKGAM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C=N1)COCC[Si](C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)


